molecular formula C10H10N2OS2 B5857277 3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime

3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime

Cat. No. B5857277
M. Wt: 238.3 g/mol
InChI Key: MEYBFSNRQXGONK-IZZDOVSWSA-N
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Description

3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime, also known as TBTO, is a synthetic compound that has been used in various scientific research studies. TBTO is a member of the benzothiazole family, which is a group of compounds that have been found to exhibit various biological activities.

Mechanism of Action

3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime exerts its biological activity by interacting with various biological targets. This compound has been found to interact with enzymes such as acetylcholinesterase and tyrosinase, which are involved in various biological processes. This compound has also been found to interact with receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neurotransmission. This compound has also been found to interact with DNA, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which can lead to the accumulation of acetylcholine and tyrosine. This compound has also been found to modulate the activity of receptors such as GABA-A and NMDA receptors, which can lead to changes in neurotransmission. This compound has also been found to induce DNA damage and cell death, which can lead to anti-cancer activity.

Advantages and Limitations for Lab Experiments

3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime has various advantages and limitations for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound has also been found to exhibit various biological activities, which can be useful for studying biological processes. However, this compound has also been found to exhibit toxicity, which can limit its use in lab experiments.

Future Directions

There are several future directions for 3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime research. This compound can be further studied to understand its mechanism of action and its interaction with biological targets. This compound can also be used in the development of new drugs for various diseases. This compound can also be studied for its potential use in agriculture as a pesticide. Overall, this compound has various potential applications and can be further studied to understand its biological activity.

Synthesis Methods

3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime can be synthesized by the reaction of 2-mercaptobenzothiazole with 3-bromo-1-propanal oxime. The reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis method of this compound has been well-established and has been used in various scientific research studies.

Scientific Research Applications

3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal oxime has been used in various scientific research studies due to its ability to interact with biological systems. This compound has been found to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to interact with various biological targets such as enzymes, receptors, and DNA.

properties

IUPAC Name

3-[(3E)-3-hydroxyiminopropyl]-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c13-11-6-3-7-12-8-4-1-2-5-9(8)15-10(12)14/h1-2,4-6,13H,3,7H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYBFSNRQXGONK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CCC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CC/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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